3H-2-苯并氮杂卓-3-酮, 8-氨基-1,2,4,5-四氢-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

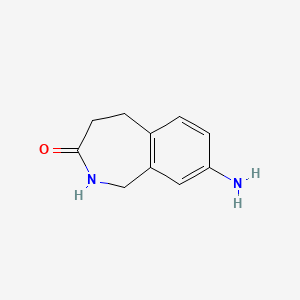

“3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro-” is a type of benzazepine, which is a biologically important heterocyclic system . Benzazepines and their hydrogenated derivatives are used in the structure of various biologically active compounds . More specifically, the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) is used as a core structure in a variety of constrained therapeutic peptide (turn) mimetics .

Synthesis Analysis

Modern synthetic methods for the preparation of 2-benzazepines have been presented, covering past 15 years of research . The synthesis of “3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro-” has been achieved using transition metal-catalyzed reactions . Preparation of 3H-2-benzazepin-3-ones was achieved by using transition metal-catalyzed reactions: ring-closing metathesis of dimethylidene precursor or rhodium-catalyzed carbonylation of 2-alkynyl benzylamines .Molecular Structure Analysis

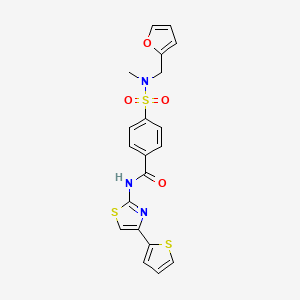

The molecular structure of “3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro-” is characterized by a benzene ring annulated with an azepine ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro-” include ring-closing metathesis of dimethylidene precursor and rhodium-catalyzed carbonylation of 2-alkynyl benzylamines .科学研究应用

血管紧张素转换酶抑制剂

- 3H-2-苯并氮杂卓-3-酮衍生物已对其作为血管紧张素转换酶 (ACE) 抑制剂的潜力进行了研究。一系列这些衍生物对 ACE 表现出显着的抑制作用,特别是在动物模型中,表明它们在心血管药物开发中的适用性 (Stanton 等人,1985).

合成方法和转化

- 研究探索了 3H-2-苯并氮杂卓-3-酮化合物的新的合成方法。这包括合成二氢-和四氢-1H-2-苯并氮杂卓-1-酮的方法,这对于生成药理活性化合物很重要 (Ackerman 等人,1972).

肽模拟物和 β-转角性质

- 3H-2-苯并氮杂卓-3-酮衍生物已被合成为四肽模拟物。这些化合物,特别是螺-苯并氮杂卓酮,表现出形成 β-转角结构的强烈偏好,这在肽和蛋白质生物化学中很重要 (Rompaey 等人,2006).

手性拆分和合成

- 外消旋 3H-2-苯并氮杂卓-3-酮衍生物的手性拆分已被研究,提供了对光学纯化合物合成的见解,这在对映异构体特异性药物的开发中至关重要 (Wang Li,2011).

阿片肽研究

- 3H-2-苯并氮杂卓-3-酮支架已被用于构象受限二肽部分的合成,有助于了解阿片受体和阿片类似物的开发 (Ballet 等人,2005).

神经学研究中的多巴胺能活性

- 研究已合成 3H-2-苯并氮杂卓-3-酮衍生物以评估其多巴胺能活性。这项研究有助于了解多巴胺受体和神经系统疾病治疗的开发 (Pfeiffer 等人,1982).

作用机制

Target of Action

The primary targets of 8-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one are opioid receptors . These receptors play a crucial role in pain management, and the compound has been used in the design of potent opioid receptor antagonists .

Mode of Action

The compound interacts with its targets, the opioid receptors, by mimicking the natural ligands of these receptors . This interaction results in the inhibition of the receptors, thereby blocking the transmission of pain signals .

Biochemical Pathways

The compound affects the opioidergic pathway, which is involved in pain perception and response . By acting as an antagonist at the opioid receptors, it prevents the activation of these receptors and thus inhibits the downstream effects of pain signal transmission .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of opioid receptors . This inhibition prevents the transmission of pain signals, thereby providing analgesic effects .

未来方向

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Considering the relevance of the topic, as well as the large array of publications that have appeared over the past two decades on modern methods of benzazepine derivative synthesis, it became necessary to analyze, systematize, and generalize the available information .

生化分析

Biochemical Properties

3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro- plays an important role in the design of very potent opioid receptor antagonists . It is used for the preparation of constrained amino acids – scaffolds . Opioid peptidomimetics derived from this heterocycle are used for pain treatment . It interacts with opioid receptors, enzymes, and other proteins, influencing their function and contributing to its analgesic effects .

Cellular Effects

In terms of cellular effects, 3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro- influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . It has been used for the preparation of small-molecule integrin antagonists, which have demonstrated potential as medicines for the treatment of osteoporosis in humans .

Molecular Mechanism

The molecular mechanism of action of 3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been used for the preparation of peptide-based tyrosine kinase inhibitors .

属性

IUPAC Name |

8-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9-3-1-7-2-4-10(13)12-6-8(7)5-9/h1,3,5H,2,4,6,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFLGHTUXQKETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC2=C1C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2433056.png)

![11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B2433057.png)

![(E)-3-(4-butoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2433060.png)

![4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2433061.png)

![N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2433067.png)

![5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2433068.png)

![Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2433070.png)

![1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2433071.png)

![3-butyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2433074.png)